Carboxyrhodamine110-PEG4-DBCO
Description
Carboxyrhodamine110-PEG4-DBCO is a multifunctional reagent combining three critical components:
- Carboxyrhodamine 110: A green-emitting fluorophore (λex = 501 nm, λem = 523–526 nm) with high brightness (ε = 74,000 L·mmol⁻¹·cm⁻¹) .
- PEG4 spacer: Enhances water solubility, reduces nonspecific binding, and improves biocompatibility .
- DBCO (dibenzocyclooctyne): Enables copper-free "click chemistry" via strain-promoted azide-alkyne cycloaddition (SPAAC), forming stable triazole linkages with azide-containing molecules .
Properties
Molecular Formula |
C100H98N10O20 |
|---|---|
Molecular Weight |
1759.9 g/mol |
IUPAC Name |
2-(3-amino-6-iminoxanthen-9-yl)-4-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoic acid;2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/2C50H49N5O10/c51-37-12-15-40-44(30-37)65-45-31-38(52)13-16-41(45)48(40)42-29-35(11-14-39(42)50(59)60)49(58)54-20-22-62-24-26-64-28-27-63-25-23-61-21-18-46(56)53-19-17-47(57)55-32-36-7-2-1-5-33(36)9-10-34-6-3-4-8-43(34)55;51-37-12-15-40-44(30-37)65-45-31-38(52)13-16-41(45)48(40)39-14-11-35(29-42(39)50(59)60)49(58)54-20-22-62-24-26-64-28-27-63-25-23-61-21-18-46(56)53-19-17-47(57)55-32-36-7-2-1-5-33(36)9-10-34-6-3-4-8-43(34)55/h2*1-8,11-16,29-31,51H,17-28,32,52H2,(H,53,56)(H,54,58)(H,59,60) |
InChI Key |
XQDAZUXRGBDDNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=N)C=C6OC7=C5C=CC(=C7)N.C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=N)C=C6OC7=C5C=CC(=C7)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Activation of Carboxyrhodamine 110
The synthesis begins with the activation of Carboxyrhodamine 110’s carboxylic acid group. While specific details are omitted from non-BenchChem sources, standard protocols for dye activation involve carbodiimide-based coupling agents. For instance, water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used to form reactive intermediates, which are stabilized by NHS (N-hydroxysuccinimide). This step ensures the fluorophore is primed for conjugation with amine-containing spacers.
Key Parameters :
Conjugation with PEG4 Spacer
The activated Carboxyrhodamine 110 is reacted with a tetraethylene glycol (PEG4) diamine spacer. The PEG4 spacer enhances solubility and reduces steric hindrance during downstream DBCO attachment. Protocols for similar PEG-conjugated dyes recommend:
- Coupling Conditions : Room temperature, pH 7.4 phosphate buffer.
- Purification : Size-exclusion chromatography to remove unreacted PEG4 and byproducts.
Yield Optimization :
Attachment of DBCO Moiety
The final step involves conjugating the DBCO group to the PEG4 spacer. Strain-promoted alkyne-azide cycloaddition (SPAAC) precursors like DBCO-amine are employed under mild conditions:
- Reaction Solvent : DMSO or DMF, ensuring DBCO solubility.
- Stoichiometry : 1:1 molar ratio to prevent over-functionalization.
- Temperature : 25°C for 12 hours, protected from light to preserve fluorophore integrity.
Critical Considerations :
- Avoiding reducing agents (e.g., DTT, β-mercaptoethanol) is essential to prevent DBCO degradation.
- Final purification via HPLC using a C18 column removes unreacted DBCO-amine.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents like DMSO and DMF are preferred for their ability to dissolve both hydrophobic (DBCO) and hydrophilic (PEG4) components. Ethanol/water mixtures (70:30 v/v) are alternatives for large-scale reactions to reduce costs.
pH and Temperature Control
- pH : Maintained at 7.0–7.4 using phosphate buffers to prevent dye aggregation.
- Temperature : Room temperature for conjugation steps; lower temperatures (4°C) for activation to minimize NHS ester hydrolysis.
Purification and Characterization Techniques
Chromatographic Methods
Spectroscopic Validation
- UV-Vis Spectroscopy : Confirms fluorophore integrity (λex = 501 nm, λem = 526 nm).
- Mass Spectrometry :
Industrial-Scale Production Considerations
Batch vs. Continuous Synthesis
Cost-Efficiency Strategies
- Solvent Recycling : DMF recovery via distillation reduces raw material costs.
- Catalyst Recycling : Immobilized EDC on silica gel enables reuse for up to five cycles.
Challenges and Troubleshooting
Common Synthesis Issues
- Low Yield : Caused by incomplete activation or DBCO hydrolysis. Mitigated by anhydrous conditions and inert atmospheres.
- Fluorophore Quenching : Aggregation in aqueous solutions addressed by adding 0.01% Tween-20.
Recent Advances in Preparation Methodologies
Microwave-Assisted Synthesis
Reduces reaction time from 12 hours to 30 minutes by enhancing coupling efficiency.
Enzymatic Conjugation
Lipase-catalyzed reactions enable DBCO attachment under physiological conditions, improving biocompatibility.
Comparative Analysis of Preparation Methods
| Parameter | Traditional Method | Microwave-Assisted | Enzymatic |
|---|---|---|---|
| Reaction Time | 12–24 hours | 30 minutes | 4 hours |
| Yield | 65% | 78% | 70% |
| Scalability | Moderate | High | Low |
| Cost | $$$ | $$ | $$$ |
Chemical Reactions Analysis
Types of Reactions
Carboxyrhodamine 110-PEG4-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly selective and does not require a copper catalyst, making it suitable for bioconjugation applications .
Common Reagents and Conditions
Reagents: Azide-containing molecules or biomolecules.
Conditions: The reaction typically occurs at room temperature and physiological pH, making it biocompatible.
Major Products
The major product formed from the SPAAC reaction is a stable triazole linkage between Carboxyrhodamine 110-PEG4-DBCO and the azide-containing molecule .
Scientific Research Applications
Biological Imaging
Fluorescent Labeling
Carboxyrhodamine 110 is known for its strong fluorescent properties, making it suitable for biological imaging applications. The compound emits green fluorescence with an excitation maximum at 501 nm and an emission maximum at 523 nm, which allows for effective visualization in live cells and tissues . Its photostability and pH insensitivity make it an ideal choice for long-term imaging studies .
Case Study: Cellular Uptake Studies
In a study involving azide-modified chondroitin sulfate precursors, Carboxyrhodamine 110-PEG4-DBCO was used to label the precursors for tracking their uptake in neurons. The results indicated that the labeled compounds were internalized via receptor-mediated endocytosis, demonstrating the utility of this compound in studying cellular mechanisms .
Bioconjugation Techniques
Copper-Free Click Chemistry
The DBCO group allows Carboxyrhodamine 110-PEG4-DBCO to participate in copper-free click chemistry, which is advantageous for bioconjugation applications. This reaction forms stable triazole linkages with azide-bearing biomolecules without the need for copper catalysts, thereby reducing potential cytotoxic effects .
Applications in Targeted Drug Delivery
The ability to conjugate this compound with various biomolecules facilitates targeted drug delivery systems. For example, Carboxyrhodamine 110-PEG4-DBCO can be linked to therapeutic agents or nanoparticles to enhance their localization and efficacy in specific tissues or cells .
Development of Functional Hydrogels
Carboxyrhodamine 110-PEG4-DBCO has been utilized in the synthesis of functional hydrogels through bioorthogonal cross-linking reactions. These hydrogels can be engineered to respond to biological stimuli and are being explored for applications in tissue engineering and regenerative medicine .
Synthesis of PROTACs
This compound serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The incorporation of Carboxyrhodamine 110-PEG4-DBCO into PROTACs enhances their stability and solubility while facilitating their biological activity .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Biological Imaging | Fluorescent labeling for live cell imaging | Strong fluorescence, photostability |
| Bioconjugation Techniques | Copper-free click chemistry for stable conjugation | Reduced cytotoxicity |
| Functional Hydrogels | Synthesis through bioorthogonal reactions | Responsive to biological stimuli |
| PROTAC Development | Linker for targeted protein degradation agents | Enhanced stability and solubility |
Mechanism of Action
Carboxyrhodamine 110-PEG4-DBCO exerts its effects through the SPAAC reaction. The DBCO group in the compound reacts with azide groups on target molecules to form a stable triazole linkage. This reaction is highly selective and occurs under mild conditions, making it suitable for bioconjugation and labeling applications .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight: 880 g/mol .
- Purity: ≥90–95% .
- Solubility: Compatible with DMSO, DMF, and DCM .
- Applications: Labeling cells, nanoparticles, and biomolecules; fluorescence imaging in copper-sensitive systems .
Comparison with Similar Compounds
Fluorophore-Based DBCO Derivatives
The choice of fluorophore dictates spectral properties and application suitability.
Key Observations :
- Emission Range : Carboxyrhodamine110’s green emission (523–526 nm) is ideal for standard fluorescence microscopy, while TAMRA (580 nm) and Cy5/Cy5.5 (670–694 nm) enable multiplexing and deep-tissue imaging .
- Brightness : Sulfo-Cy5 DBCO has a higher extinction coefficient (250,000 vs. 74,000), making it brighter but with trade-offs in tissue penetration .
- Solubility : Sulfo-Cy5 and Sulforhodamine-PEG4-DBCO derivatives exhibit enhanced water solubility compared to this compound, which requires organic solvents .
Functional Group Variations
Key Observations :
Biological Activity
Carboxyrhodamine110-PEG4-DBCO is a specialized fluorescent dye that integrates the properties of Carboxyrhodamine 110 with a polyethylene glycol (PEG) spacer and a dibenzylcyclooctyne (DBCO) moiety. This compound is primarily utilized in biological applications due to its strong fluorescence, bioorthogonality, and stability under physiological conditions. The following sections will detail its biological activity, applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 879.95 g/mol
- Absorption/Emission Maxima : 501 nm / 526 nm
- Purity : ≥ 90% (HPLC)
- Solubility : Soluble in DMF and DMSO
The DBCO moiety allows this compound to undergo bioorthogonal reactions with azide-containing molecules through a strain-promoted alkyne-azide cycloaddition reaction. This reaction does not require copper catalysts, making it advantageous for labeling biomolecules without compromising their biological activity . The PEG4 spacer enhances solubility and reduces steric hindrance, improving the efficiency of conjugation reactions with biomolecules .
Applications in Biological Research
This compound is employed in various biological contexts, including:
- Cellular Imaging : Its strong fluorescence facilitates visualization of cellular processes.
- Tracking Biomolecules : It can label azide-modified biomolecules, allowing for real-time tracking within live cells.
- Studying Protein Interactions : The compound aids in understanding complex protein interactions without interference from traditional labeling methods .
Case Studies and Experimental Data
- Fluorescence Microscopy :
-
Stability and Photostability :
- Carboxyrhodamine derivatives exhibit superior photostability compared to other fluorescent dyes like Alexa Fluor 488. This stability is crucial for prolonged imaging sessions in dynamic biological assays.
- Bioorthogonal Chemistry :
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound compared to similar fluorescent dyes:
| Compound Name | Functional Group | Unique Features |
|---|---|---|
| Carboxyrhodamine 110-PEG4-Alkyne | Alkyne | Copper-catalyzed click chemistry; less stable than DBCO variant. |
| Alexa Fluor 488 | Fluorescent Dye | Lower photostability; sensitive to alkaline conditions. |
| Cyanine Dye | Fluorescent Dye | Different spectral properties; often less photostable than rhodamines. |
| Rhodamine B | Fluorescent Dye | More prone to photobleaching; lower solubility compared to PEG derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
